3-(Aminomethyl)piperidin-2-one hydrochloride
Description
Chemical Identification and Nomenclature
3-(Aminomethyl)piperidin-2-one hydrochloride is systematically identified through multiple chemical naming conventions and registration systems. The compound is registered under the Chemical Abstracts Service number 1269151-55-4 and carries the European Community number 858-443-8. The molecular formula is established as C6H13ClN2O, representing the hydrochloride salt of the parent compound.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as this compound. Alternative naming conventions include 3-(aminomethyl)piperidin-2-one;hydrochloride, reflecting the salt formation between the organic base and hydrochloric acid. The compound appears in chemical databases under various synonyms, including SCHEMBL14675920, indicating its presence in multiple chemical screening libraries.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C6H13ClN2O |
| CAS Number | 1269151-55-4 |
| European Community Number | 858-443-8 |
| PubChem CID | 50988718 |
| Parent Compound CID | 22018542 |
The structural complexity of this compound is reflected in its SMILES notation and InChI key, which provide computer-readable representations of its molecular architecture. The parent compound, 3-(aminomethyl)piperidin-2-one, carries the CID 22018542 in chemical databases, establishing the relationship between the free base and its hydrochloride salt.
Historical Context in Chemical Research
The development of this compound emerged from broader research into piperidine derivatives, which have been extensively studied since the mid-20th century. The compound's creation date in chemical databases is recorded as April 1, 2011, with subsequent modifications documented as recently as May 18, 2025, indicating ongoing research interest and database updates.
The synthetic methodology for related aminomethyl-piperidine compounds has been established through multiple approaches. Historical synthesis routes demonstrate the evolution of preparative chemistry for this class of compounds, with early methods involving reduction of corresponding carboxamides using lithium aluminum hydride in tetrahydrofuran. These synthetic approaches typically achieve yields of approximately 55%, as documented in patent literature from 2004.
The broader context of piperidine derivative research reveals significant advancement in synthetic methodologies over recent decades. The development of hydrogen borrowing annulation methods has enabled stereoselective synthesis of substituted piperidines, with water serving as an environmentally friendly solvent that prevents racemization of enantioenriched substrates. These methodological advances have facilitated the preparation of complex piperidine derivatives, including compounds bearing aminomethyl substituents.
Research into piperidine scaffolds has demonstrated their prevalence in pharmaceutical applications, with chiral piperidine frameworks becoming increasingly important in drug design. The historical trajectory shows evolution from simple piperidine structures to more complex derivatives incorporating multiple functional groups, reflecting advances in synthetic organic chemistry and structure-activity relationship understanding.
Structural Classification as Alpha Amino Acid Amide Derivative
This compound belongs to the broader classification of alpha amino acid amides, which represent amide derivatives of alpha amino acids. This classification is significant because it establishes the compound's relationship to naturally occurring amino acid metabolites and their cyclic derivatives.
The structural foundation of this compound is built upon the piperidin-2-one core, which functions as a delta-lactam structure. Related compounds in this family, such as 3-amino-2-piperidone, are recognized as delta-lactams substituted at position 3 by amino groups. The presence of the aminomethyl substituent in this compound extends this structural motif, creating a compound with enhanced functional group diversity.
Table 2: Structural Classification Hierarchy
| Classification Level | Category |
|---|---|
| Primary Class | Alpha amino acid amides |
| Secondary Class | Delta-lactams |
| Tertiary Class | Piperidin-2-ones |
| Quaternary Class | Aminomethyl-substituted derivatives |
The compound's structural relationship to ornithine derivatives is particularly noteworthy. 3-Amino-2-piperidone, the closely related parent structure, is alternatively known as ornithine N5-lactam or cyclo-ornithine, indicating its derivation from the amino acid ornithine through cyclization. This relationship establishes the compound within the broader context of amino acid-derived heterocycles.
The aminomethyl substituent introduces additional structural complexity, creating a compound with two distinct nitrogen-containing functional groups. This dual functionality contributes to the compound's versatility in chemical transformations and potential biological interactions. The presence of both lactam and primary amine functionalities provides multiple sites for chemical modification and derivatization.
The hydrochloride salt formation represents a common approach to enhancing the pharmaceutical and research utility of organic bases. Salt formation typically improves solubility characteristics, stability profiles, and handling properties, making the compound more suitable for various research applications.
Significance in Organic and Medicinal Chemistry Research
The significance of this compound in contemporary chemical research stems from its role as a versatile synthetic intermediate and its structural relationship to biologically active compounds. The compound serves as an important building block in medicinal chemistry, particularly due to its presence in various natural products and potential for diverse biological activity.
Research applications of this compound class have expanded significantly in recent years, with particular emphasis on the development of novel therapeutic agents. The discovery of 3-amido-3-aryl-piperidines as a structural class of glycine transporter type 1 inhibitors demonstrates the medicinal chemistry potential of piperidine derivatives. These compounds exhibit excellent selectivity profiles and drug-like properties, indicating the broader therapeutic potential of the piperidine scaffold.
Table 3: Research Applications and Significance
| Application Area | Research Focus | Significance |
|---|---|---|
| Synthetic Chemistry | Building block for complex molecules | Versatile reactivity profile |
| Medicinal Chemistry | Drug discovery and development | Bioactive scaffold potential |
| Structural Biology | Protein-ligand interactions | Conformational constraint properties |
| Chemical Biology | Biological pathway modulation | Neurotransmitter system relevance |
The compound's structural features enable participation in various chemical reactions, including nucleophilic substitutions, acylation reactions, and condensation processes. The presence of both amino and carbonyl functional groups provides multiple reactive sites, making the compound suitable for synthesizing more complex molecular architectures. This reactivity profile has been exploited in the synthesis of conformationally constrained peptide analogs and other bioactive compounds.
In biological systems, compounds of this structural class may interact with various receptors and enzymes due to their similarity to neurotransmitters and other biologically active molecules. Research indicates that piperidine derivatives have potential effects on central nervous system pathways, influencing mood and cognitive functions through interactions with neurotransmitter systems.
The compound's role in structure-activity relationship studies has contributed to understanding the molecular requirements for biological activity in piperidine-based therapeutics. The systematic modification of the piperidine core structure, including the introduction of aminomethyl substituents, has enabled researchers to optimize pharmacological properties while maintaining desired biological activities.
Recent advances in piperidine derivative synthesis have emphasized the importance of stereochemical control and functional group positioning. The development of novel synthetic methodologies, including Mannich-type cyclization reactions and hydrogen borrowing approaches, has enhanced access to complex piperidine derivatives. These methodological advances have direct implications for the synthesis and modification of this compound and related compounds.
The compound's classification as an alpha amino acid amide derivative also establishes its relevance to metabolic studies and biochemical research. Related compounds in this class exist in living organisms ranging from bacteria to humans, suggesting potential roles in metabolic pathways and cellular processes. This biological relevance enhances the compound's significance as a research tool for understanding amino acid metabolism and related biochemical processes.
Properties
IUPAC Name |
3-(aminomethyl)piperidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h5H,1-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXEKDEMGDBAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-55-4 | |
| Record name | 2-Piperidinone, 3-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269151-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(aminomethyl)piperidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Method from (R)-2,5-Diaminopentanoic Acid Hydrochloride
One well-documented method involves starting with (R)-2,5-diaminopentanoic acid hydrochloride, which undergoes esterification, cyclization, and salt formation as follows:
| Step | Description | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|---|
| 1 | Esterification of (R)-2,5-diaminopentanoic acid hydrochloride | Acetyl chloride (1.5–2.5 eq), Methanol | 0–15 °C (initial), then 45–65 °C (heating) | Methanol | Controlled addition of acetyl chloride at low temperature, followed by heating to complete esterification |
| 2 | Cyclization of (R)-methyl 2,5-diaminopentanoate dihydrochloride | Sodium methoxide (1.5–3 eq) | -10 to 0 °C | Methanol | Base-mediated intramolecular cyclization to form piperidin-2-one ring |
| 3 | Conversion to hydrochloride salt | Hydrochloric acid (1.0–1.5 eq) | 0–20 °C | Methanol and methyl tert-butyl ether | Formation of hydrochloride salt for isolation |
| 4 | Isolation | Filtration | Ambient | Solvent mixture | Solid hydrochloride salt isolated by filtration |
This method yields (R)-3-aminopiperidin-2-one hydrochloride with high purity and is scalable to at least kilogram quantities. The process benefits from precise temperature control during esterification and cyclization to maximize yield and minimize side products.
Reduction to (R)-3-Aminopiperidine Dihydrochloride (Optional Downstream Step)
Following the preparation of 3-(aminomethyl)piperidin-2-one hydrochloride, reduction can convert the lactam ring to the corresponding piperidine derivative:
| Step | Description | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|---|
| 1 | Reduction of (R)-3-aminopiperidin-2-one hydrochloride | Lithium aluminum hydride (1.6 eq) | 35 °C (addition), 58–60 °C (heating) | Tetrahydrofuran (THF) | Careful addition of reducing agent to avoid over-reduction |
| 2 | Formation of dihydrochloride salt | Concentrated hydrochloric acid | Ambient | Methanol | Conversion to stable dihydrochloride salt |
This step is critical for applications requiring the reduced amine form and is performed under inert atmosphere with strict temperature control to ensure safety and high conversion.
Alternative Cyclization and Reductive Amination Approaches
Recent literature highlights alternative synthetic routes to piperidine derivatives, including 3-(aminomethyl)piperidin-2-one analogs, using intramolecular aza-Michael reactions, reductive cyclization, and cascade reactions:
- Intramolecular aza-Michael reactions (IMAMR): Organocatalysis combined with acid cocatalysts can afford enantiomerically enriched piperidines with good yields and stereocontrol.
- One-pot cyclization/reduction cascades: Activation of amide substrates with trifluoromethanesulfonic anhydride followed by reduction and intramolecular nucleophilic substitution yields piperidines efficiently.
- Iron-catalyzed reductive amination: Phenylsilane and iron complexes catalyze cyclization and reduction of amino fatty acids to piperidinone derivatives.
While these methods are more general for piperidine derivatives, they provide insight into potential alternative strategies for synthesizing this compound and related compounds.
Summary Table of Key Preparation Parameters
| Parameter | Method 1: Esterification & Cyclization | Method 2: Reduction to Piperidine | Alternative Methods (Literature) |
|---|---|---|---|
| Starting Material | (R)-2,5-Diaminopentanoic acid hydrochloride | (R)-3-Aminopiperidin-2-one hydrochloride | Various amino acid derivatives or diketones |
| Key Reagents | Acetyl chloride, sodium methoxide, HCl | Lithium aluminum hydride, HCl | Organocatalysts, trifluoromethanesulfonic anhydride, phenylsilane |
| Solvents | Methanol, methyl tert-butyl ether, THF | THF, methanol | Varies (alcohols, ethers) |
| Temperature Range | 0–65 °C (stepwise control) | 35–60 °C | Ambient to moderate heating |
| Yield & Purity | High, scalable to kg | High conversion | Good yields, stereoselective |
| Isolation | Filtration of hydrochloride salt | Filtration of dihydrochloride salt | Chromatography or crystallization |
Research Findings and Notes
- The esterification step requires careful temperature control (0–15 °C initially, then heating) to prevent side reactions and ensure complete conversion.
- Cyclization is base-mediated, typically using sodium methoxide in methanol at sub-zero to 0 °C temperatures, promoting ring closure efficiently.
- The hydrochloride salt formation improves compound stability and facilitates isolation by filtration.
- Reduction with lithium aluminum hydride is a sensitive step requiring anhydrous conditions and precise temperature control to avoid over-reduction or decomposition.
- Alternative synthetic routes offer stereoselective and potentially greener methods but may require more complex catalysts or reagents.
- Scale-up feasibility has been demonstrated in patent literature with batch sizes exceeding 1 kg, indicating industrial relevance.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)piperidin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce reduced forms of the compound, such as 3-(aminomethyl)piperidin-2-ol.
Substitution: Substitution reactions can lead to the formation of alkylated derivatives of the compound.
Scientific Research Applications
Scientific Research Applications
The compound finds utility across several domains:
1. Medicinal Chemistry
- Drug Development : It serves as a building block for synthesizing complex organic compounds, particularly in developing new therapeutic agents .
- Protease Inhibition : Research indicates its potential as a protease inhibitor, which may be beneficial in treating diseases involving protease-mediated processes, including certain cancers and inflammatory conditions.
2. Biochemical Studies
- Enzyme Mechanisms : The compound is used to investigate enzyme mechanisms and protein interactions, providing insights into biochemical pathways relevant to various diseases.
- Cancer Research : Studies have shown that it can inhibit the growth of cancer cell lines, such as prostate cancer and leukemia, by obstructing crucial enzymes involved in nucleotide synthesis.
3. Material Science
- Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.
Data Table: Comparative Analysis of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development, protease inhibition | Potential anti-cancer properties |
| Biochemical Studies | Enzyme inhibition studies | Inhibits key enzymes in cancer |
| Material Science | Synthesis of specialty chemicals | Versatile building block |
Case Studies
Case Study 1: Protease Inhibition
A study demonstrated that 3-(Aminomethyl)piperidin-2-one hydrochloride effectively inhibited specific proteases involved in inflammatory responses. The compound's ability to modulate these pathways suggests its potential therapeutic use in treating chronic inflammatory diseases.
Case Study 2: Cancer Cell Growth Inhibition
In vitro experiments revealed that the compound significantly reduced the proliferation of prostate cancer cells. The proposed mechanism involves inhibiting DNA synthesis by obstructing the enzyme benzoate, critical for nucleotide synthesis. This finding underscores its potential as an anti-cancer agent.
Mechanism of Action
The mechanism by which 3-(aminomethyl)piperidin-2-one hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity and function. The molecular targets and pathways involved can vary, but the compound's ability to form stable complexes with biological molecules is often key to its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |
|---|---|---|---|---|
| 3-(Aminomethyl)piperidin-2-one hydrochloride | Not explicitly listed | Likely C₆H₁₁ClN₂O | ~178.6 (estimated) | 3-aminomethyl, piperidin-2-one core |
| 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride | 1909336-47-5 | C₇H₁₆Cl₂N₂O | 215.12 | 4-aminomethyl, 1-methyl, dihydrochloride salt |
| 3-Aminopiperidin-2-one Hydrochloride | 138377-80-7 | C₅H₁₀ClN₂O | 150.60 | 3-amino group, lacks methylene bridge |
| 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride | 183500-94-9 | C₁₀H₁₁Cl₂N₂O | 259.11 | 3-chlorophenyl substitution, piperazinone core |
| 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one hydrochloride | 1795440-08-2 | C₈H₁₃ClN₂O | 188.65 | 1-ethyl group, dihydropyridinone ring |
Key Observations :
- Positional Isomerism: The placement of the aminomethyl group (3- vs. 4-position) significantly impacts molecular interactions. For example, 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride exhibits enhanced solubility due to its dihydrochloride salt and methyl group, making it preferable for aqueous-phase reactions .
- Ring Modifications: The dihydropyridinone derivative (CAS 1795440-08-2) introduces a partially unsaturated ring, altering electronic properties and reactivity compared to fully saturated piperidinones .
Physicochemical Properties
Biological Activity
3-(Aminomethyl)piperidin-2-one hydrochloride, a piperidine derivative with the molecular formula C6H12ClN2O, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring substituted with an aminomethyl and a carbonyl group, which may influence its pharmacological properties. This article delves into the biological activity of this compound, focusing on its analgesic and anti-inflammatory effects, as well as its interactions with biological systems.
- Molecular Formula : C6H12ClN2O
- Molecular Weight : 164.63 g/mol
- CAS Number : 1269151-55-4
The compound's structure allows it to engage in various chemical reactions typical of piperidine derivatives, which are known for their diverse biological activities.
Analgesic and Anti-inflammatory Effects
Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties. Piperidine derivatives are known to modulate pain pathways, potentially serving as effective analgesics.
Interaction with Biological Systems
The compound's interactions with various receptors and enzymes suggest it may influence biochemical pathways associated with pain and inflammation. For example:
- Central Nervous System (CNS) Effects : Piperidine derivatives can affect mood and cognitive functions, indicating a possible role in CNS-related therapeutic applications .
Study on Piperidine Derivatives
A review of piperidine derivatives highlighted their potential in cancer therapy and other therapeutic areas. Notably, some derivatives demonstrated cytotoxic effects against tumor cells, suggesting that structural modifications could enhance biological activity .
Comparative Analysis of Piperidine Derivatives
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Analgesic, Anti-inflammatory | Modulation of pain pathways |
| Related Piperidine Derivative A | Anticancer | Induction of apoptosis |
| Related Piperidine Derivative B | CNS effects | Interaction with neurotransmitter receptors |
Safety Considerations
Due to limited specific research on this compound, caution is advised when handling this compound. The safety profile remains under investigation, necessitating thorough evaluation before clinical application.
Q & A
Q. What are the standard synthetic routes for 3-(Aminomethyl)piperidin-2-one hydrochloride, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups, cyclization, and salt formation. For example, piperidinone derivatives are often synthesized via reductive amination or condensation reactions using reagents like NaBH₃CN or HATU. Key conditions include:
- Temperature control : Maintaining 0–5°C during exothermic steps to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while aqueous HCl is used for hydrochloride salt formation .
- Inert atmosphere : Nitrogen or argon is critical to avoid oxidation of sensitive intermediates .
Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures ≥95% purity .
Q. What analytical techniques are recommended for confirming the purity and structure of this compound?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify purity, often achieving >99% with mobile phases like acetonitrile/0.1% TFA .
- NMR : ¹H/¹³C NMR (D₂O or DMSO-d₆) confirms structural integrity. Key signals include δ ~3.2 ppm (piperidinyl CH₂) and δ ~1.8 ppm (piperidinone ring protons) .
- Mass spectrometry : ESI-MS ([M+H]⁺) validates molecular weight (e.g., 178.6 g/mol for the free base) .
- Karl Fischer titration : Measures residual moisture (<0.5% w/w) to ensure stability .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in various solvents?
The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) by forming ion-dipole interactions. Stability studies show:
- pH-dependent degradation : Stable at pH 2–4 (t₁/₂ >12 months at 4°C) but hydrolyzes in alkaline conditions (pH >8) .
- Light sensitivity : Storage in amber vials under nitrogen prevents photodegradation .
- Hygroscopicity : Desiccants (silica gel) are required to prevent deliquescence .
Advanced Research Questions
Q. How can quantum chemical calculations and reaction path search methods optimize the synthesis of this compound?
Computational tools like density functional theory (DFT) and transition-state modeling identify energetically favorable pathways. For example:
- Reaction mechanism mapping : IRC (Intrinsic Reaction Coordinate) analysis predicts intermediates and byproducts, reducing trial-and-error experimentation .
- Solvent effects : COSMO-RS simulations optimize solvent selection by calculating solvation free energies .
- Catalyst screening : Virtual libraries of organocatalysts (e.g., proline derivatives) improve enantioselectivity in asymmetric syntheses .
Experimental validation using microreactors (flow chemistry) accelerates parameter optimization (e.g., residence time <10 min) .
Q. What strategies are effective in resolving discrepancies observed in biological activity assays involving this compound?
Contradictory bioactivity data (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:
- Assay conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and ionic strength to minimize false positives .
- Metabolic interference : Use liver microsomes (e.g., human S9 fraction) to assess stability and rule out off-target effects .
- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional validation .
Dose-response curves (3–5 replicates) and Hill slope analysis improve reproducibility .
Q. What are the best practices for designing stability studies under accelerated conditions to predict shelf-life in pharmaceutical formulations?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products .
- HPLC-MS/MS : Quantify degradation kinetics (Arrhenius plots) to extrapolate shelf-life (e.g., t₁/₂ = 24 months at 25°C) .
- Excipient compatibility : Screen with common formulation additives (e.g., lactose, Mg stearate) using DSC (differential scanning calorimetry) to detect interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
